N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with chloro and methyl groups at the 6- and 4-positions, respectively. The carboxamide linkage connects this moiety to a 2,3-dihydrobenzo[b][1,4]dioxine ring, a bicyclic ether system. While explicit pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzothiazole carboxamides and related heterocycles) are frequently explored for kinase inhibition and anticancer applications . The chloro and methyl substituents likely enhance lipophilicity and metabolic stability, while the dihydrobenzodioxine group may influence solubility and conformational rigidity.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-6-10(18)7-14-15(9)19-17(24-14)20-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-7,13H,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEUHYNLIMMSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3COC4=CC=CC=C4O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Some benzothiazole derivatives have been found to have moderate anti-tumor activity in vitro. They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins. This could potentially lead to changes in gene expression and other effects at the molecular level.
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article delves into its biological activities, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 364.84 g/mol. The structure includes a benzothiazole moiety which is known for its diverse pharmacological properties.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation across various cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Apoptosis induction |
| Compound 4i | A549 | 2.0 | Cell cycle arrest |
| Compound X | H1299 | 1.5 | Inhibition of IL-6 |
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce inflammation markers such as IL-6 and TNF-α.
Table 2: Anti-inflammatory Effects of Benzothiazole Derivatives
| Compound Name | Inflammatory Marker | Reduction (%) |
|---|---|---|
| N-(6-chloro-4-methyl) | IL-6 | 75 |
| N-(substituted phenyl) | TNF-α | 65 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties in various studies. It has been tested against several bacterial strains with promising results.
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Case Study 1: Synthesis and Evaluation
A study conducted by Srivastava et al. (2019) synthesized various benzothiazole derivatives and evaluated their biological activities. The synthesized compounds were tested for anticancer and anti-inflammatory properties, revealing that modifications on the benzothiazole ring significantly influenced their biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study showed that specific substitutions on the benzothiazole moiety enhanced its anticancer activity against multiple cell lines, indicating that the structural configuration plays a crucial role in its biological function .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Benzothiazole core : Known for its diverse biological properties.
- Dihydrobenzo[dioxine : Enhances stability and bioavailability.
- Carboxamide group : Contributes to the compound's interaction with various biological targets.
The molecular formula is with a molecular weight of approximately 367.81 g/mol.
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits a range of biological activities:
-
Anticancer Activity :
- Preliminary studies indicate that the compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
- The structure–activity relationship (SAR) studies have shown that specific substitutions enhance anticancer efficacy, making this compound a candidate for further development in cancer therapeutics .
-
Antimicrobial Properties :
- The compound has been evaluated for its in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. Results suggest promising antimicrobial effects, potentially useful in combating drug-resistant pathogens .
- Molecular docking studies support the binding affinity of the compound to specific bacterial targets, indicating mechanisms through which it may exert its antimicrobial effects .
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on enzymes related to metabolic disorders. For instance, it has shown potential as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively .
- In silico studies have further indicated favorable interactions with these enzymes, suggesting a pathway for therapeutic application .
Study 1: Antitumor Activity
A study by Mortimer et al. (2006) evaluated the anticancer properties of benzothiazole derivatives, including this compound. The results highlighted significant activity against non-small cell lung cancer cell lines, demonstrating the potential for this compound in cancer treatment .
Study 2: Antimicrobial Evaluation
Research published in 2019 focused on the synthesis of new derivatives based on benzothiazole. The study demonstrated that several synthesized compounds exhibited strong antimicrobial activity against resistant bacterial strains . This suggests that this compound could be developed into a novel antimicrobial agent.
Study 3: Enzyme Inhibition
A recent study investigated the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The findings indicated that modifications similar to those found in this compound could enhance inhibitory effects on α-glucosidase and acetylcholinesterase .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Target Compound : 6-chloro, 4-methyl substitutions on benzo[d]thiazole.
- Analogs: N4-(4-fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides.
- Analogs : 4-(4-methoxyphenyl) and 4-(methylthio)benzoyl substituents on thiazole. Methoxy and methylthio groups may enhance solubility or modulate electron density .
Table 1: Substituent Effects on Benzothiazole Derivatives
Carboxamide Linkage and Auxiliary Heterocycles
- The target compound’s dihydrobenzodioxine-carboxamide linkage distinguishes it from analogs with simpler aryl or alkyl carboxamides.
- : 1,3,4-Thiadiazole carboxamides with trichloroethyl groups exhibit antimicrobial activity, highlighting the role of electron-deficient heterocycles in bioactivity .
- : Triazole-linked benzothiazole carboxamides synthesized via click chemistry demonstrate the versatility of coupling methods for structural diversification .
Comparison with Other Methods
- : Utilizes mild, multistep reactions with >80% yields, confirmed by NMR, HPLC, and mass spectrometry .
- : Employs click chemistry for triazole-benzothiazole hybrids, enabling rapid assembly under ambient conditions .
- : Cyclopropanecarboxylic acid derivatives are coupled to thiazol-2-amines using carbodiimide-mediated activation .
Q & A
Q. Spectroscopy :
- IR : Validate C=O (1680–1700 cm⁻¹), NH (3200–3300 cm⁻¹), and C-S-C (650–700 cm⁻¹) stretches .
- NMR : Compare ¹H/¹³C chemical shifts with computational predictions (e.g., aromatic protons at δ 7.2–8.0 ppm) .
Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 455.5 for C₂₂H₂₁N₃O₆S) .
Q. What solvents are suitable for solubility testing?
- Protocol : Perform gradient solubility assays in polar (DMF, DMSO) and semi-polar (ethanol, ethyl acetate) solvents. Preferential solubility in DMF (>50 mg/mL) is typical for rigid heterocyclic carboxamides .
Advanced Research Questions
Q. How to resolve contradictory spectral data in derivatives?
- Case Study : If NMR signals for diastereomers overlap (e.g., thiazolidinone derivatives in ), employ:
HPLC-PDA : Separate isomers using C18 columns (acetonitrile/water gradients).
Variable Temperature NMR : Identify dynamic equilibria by analyzing line broadening at 25–60°C .
Computational Validation : Compare experimental shifts with DFT-calculated spectra (B3LYP/6-31G*) .
Q. What strategies optimize yield in multi-step syntheses?
- Design Principles :
- Stepwise Protection : Shield reactive NH groups with Boc or Fmoc during heterocycle formation .
- Catalytic Systems : Use CuI/proline for azide-alkyne cycloadditions (e.g., triazole derivatives in ).
- Workflow :
| Step | Reaction | Catalyst | Yield Improvement |
|---|---|---|---|
| 1 | Amide coupling | DCC/HOBt | +15% |
| 2 | Cyclization | I₂/TEA | +20% |
| 3 | Purification | Flash column | Purity >98% |
Q. How to model the compound’s binding affinity computationally?
- Protocol :
Docking : Use AutoDock Vina with GSK-3β (PDB: 1Q3D) to predict binding modes.
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of key interactions (e.g., H-bonds with Lys85) .
Free Energy Calculations : Apply MM-PBSA to rank derivatives by ΔGbind.
Data Contradiction Analysis
Q. Why do melting points vary across synthetic batches?
- Root Causes :
- Polymorphism : Recrystallize from ethanol/water (4:1) to isolate thermodynamically stable forms .
- Residual Solvents : Analyze via TGA; DMF traces lower mp by 5–10°C .
Q. How to address inconsistent biological activity in analogs?
- Framework :
SAR Mapping : Modify substituents at the 4-methylbenzo[d]thiazole and dihydrodioxine moieties .
Meta-Analysis : Compare IC₅₀ trends for chloro vs. methoxy substitutions (e.g., 4-Cl enhances kinase inhibition by 3-fold ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
